Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate
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Overview
Description
Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate: is an organic compound with the molecular formula C10H19NO2 It is a cyclobutane derivative featuring a tert-butyl ester and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(methylamino)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- The intermediate is then treated with methylamine to introduce the methylamino group, resulting in the formation of this compound.
Cyclobutanone: is reacted with in the presence of a base such as triethylamine to form the tert-butyl ester intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and as a probe to study enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and as a scaffold for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylamino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Allosteric Modulation: It can bind to allosteric sites, inducing conformational changes that affect enzyme activity.
Comparison with Similar Compounds
- Tert-butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
- Tert-butyl 3-(methoxy)cyclobutane-1-carboxylate
- Tert-butyl 3-(methylsulfonyl)cyclobutane-1-carboxylate
Comparison: Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 3-(methylamino)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-5-8(6-7)11-4/h7-8,11H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNBQSMKORQBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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